亚油酰甘氨酸

描述

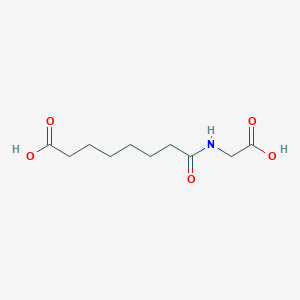

亚油酰甘氨酸是二羧酸亚油酸的甘氨酸缀合物。它是一种在人类和其他生物体中发现的内源性代谢物。 该化合物因其在代谢紊乱中的作用而尤为显著,例如中链酰基辅酶 A 脱氢酶缺乏症,在这种情况下,其尿液水平显着升高 .

科学研究应用

亚油酰甘氨酸在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:

化学: 用作研究涉及二羧酸及其缀合物的代谢途径的参考化合物。

生物学: 作为代谢紊乱的生物标志物,例如中链酰基辅酶 A 脱氢酶缺乏症.

医学: 其在尿液中的升高水平用于诊断某些代谢紊乱.

工业: 在开发代谢疾病的诊断工具和治疗干预措施方面具有潜在应用。

作用机制

亚油酰甘氨酸主要通过其作为脂肪酸代谢中代谢物的作用发挥其作用。它是通过亚油酸与甘氨酸的缀合形成的,该过程由甘氨酸 N-酰基转移酶催化。 这种反应是机体解毒和排泄过量脂肪酸机制的一部分 .

类似化合物:

己酰甘氨酸: 另一种甘氨酸缀合的二羧酸,其结构和功能类似于亚油酰甘氨酸.

辛酰甘氨酸: 结构相似,由辛酸与甘氨酸的缀合形成.

独特性: 亚油酰甘氨酸因其在中链脂肪酸代谢中的特定作用而独一无二。 其在尿液中的升高水平特别表明中链酰基辅酶 A 脱氢酶缺乏症,使其成为该疾病的宝贵生物标志物 .

生化分析

Biochemical Properties

Suberylglycine plays a role in the metabolism of fatty acids. It is formed through the action of glycine N-acyltransferase, which catalyzes the conjugation of suberyl-CoA with glycine . This compound interacts with various enzymes and proteins involved in fatty acid metabolism. For instance, it is associated with the enzyme medium-chain acyl-CoA dehydrogenase, which is crucial for the β-oxidation of fatty acids . The interaction between suberylglycine and these enzymes is essential for the proper breakdown and utilization of fatty acids in the body.

Cellular Effects

Suberylglycine influences various cellular processes, particularly those related to fatty acid metabolism. It affects cell signaling pathways and gene expression involved in energy homeostasis. For example, elevated levels of suberylglycine have been observed in cells with impaired fatty acid oxidation, leading to disruptions in cellular metabolism and energy production . Additionally, suberylglycine can impact mitochondrial function, as it is involved in the transport and oxidation of fatty acids within the mitochondria .

Molecular Mechanism

At the molecular level, suberylglycine exerts its effects by binding to specific enzymes and proteins involved in fatty acid metabolism. It acts as a substrate for glycine N-acyltransferase, facilitating the conjugation of suberyl-CoA with glycine . This reaction is crucial for the detoxification and excretion of excess fatty acids. Furthermore, suberylglycine can inhibit or activate certain enzymes, thereby modulating metabolic pathways and influencing gene expression related to fatty acid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of suberylglycine can vary over time. The stability and degradation of suberylglycine are important factors to consider. Studies have shown that suberylglycine is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to suberylglycine in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in mitochondrial activity and energy metabolism .

Dosage Effects in Animal Models

The effects of suberylglycine in animal models vary with different dosages. Low doses of suberylglycine have been shown to have minimal impact on cellular function, while higher doses can lead to significant metabolic disruptions . In animal studies, high doses of suberylglycine have been associated with toxic effects, such as liver damage and impaired mitochondrial function . These findings highlight the importance of dosage considerations when studying the effects of suberylglycine in vivo.

Metabolic Pathways

Suberylglycine is involved in the metabolic pathways of fatty acid oxidation. It is formed through the oxidation of suberyl-CoA, an intermediate in the β-oxidation of fatty acids . This compound interacts with enzymes such as medium-chain acyl-CoA dehydrogenase and glycine N-acyltransferase, facilitating the breakdown and utilization of fatty acids . The presence of suberylglycine in metabolic pathways is indicative of disruptions in fatty acid metabolism, often associated with metabolic disorders .

Transport and Distribution

Suberylglycine is transported and distributed within cells and tissues through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation . The transport of suberylglycine across cellular membranes is facilitated by transporters such as carnitine/acylcarnitine translocase . This ensures the proper distribution and utilization of suberylglycine within cells, contributing to overall metabolic homeostasis.

Subcellular Localization

Suberylglycine is predominantly localized in the mitochondria, where it plays a crucial role in fatty acid metabolism . The subcellular localization of suberylglycine is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the mitochondria . This localization is essential for its activity and function in the oxidation and utilization of fatty acids.

准备方法

合成路线和反应条件: 亚油酰甘氨酸可以通过亚油酸与甘氨酸的缀合合成。这种反应通常由酶甘氨酸 N-酰基转移酶催化。 反应条件通常涉及酰基辅酶 A 和甘氨酸的存在,导致形成亚油酰甘氨酸和辅酶 A .

工业生产方法:

化学反应分析

反应类型: 亚油酰甘氨酸主要经历缀合反应。 它是通过甘氨酸 N-酰基转移酶催化的酰基辅酶 A 与甘氨酸之间的酶促反应形成的 .

常用试剂和条件:

试剂: 酰基辅酶 A,甘氨酸

条件: 甘氨酸 N-酰基转移酶的酶促催化

主要生成产物: 涉及亚油酰甘氨酸的反应的主要产物是辅酶 A,以及亚油酰甘氨酸本身 .

相似化合物的比较

Hexanoylglycine: Another glycine-conjugated dicarboxylic acid, similar in structure and function to suberylglycine.

Octanoylglycine: Similar in structure, formed by the conjugation of octanoic acid with glycine.

Uniqueness: Suberylglycine is unique due to its specific role in the metabolism of medium-chain fatty acids. Its elevated levels in urine are particularly indicative of medium-chain acyl-CoA dehydrogenase deficiency, making it a valuable biomarker for this condition .

属性

IUPAC Name |

8-(carboxymethylamino)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c12-8(11-7-10(15)16)5-3-1-2-4-6-9(13)14/h1-7H2,(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXATVKDSYDWTCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209080 | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60317-54-6 | |

| Record name | Suberylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60317-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Suberylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Suberylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000953 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

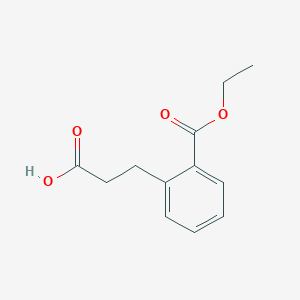

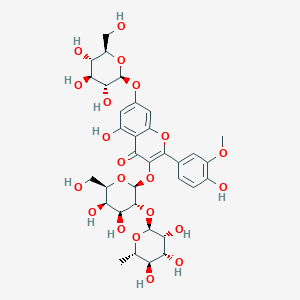

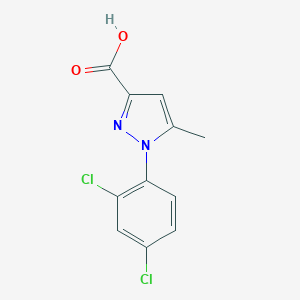

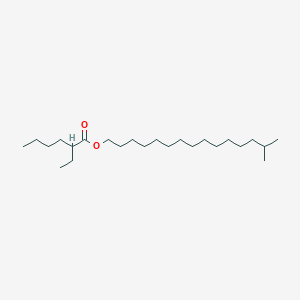

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Naphthalenyl)ethoxy]adenosine](/img/structure/B135104.png)

![2,3-Dimethylbenz[a]anthracene](/img/structure/B135107.png)

![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)